7-Methyl-2H-benzotriazole-5-carboxylic acid
Description
Properties
IUPAC Name |
7-methyl-2H-benzotriazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5(8(12)13)3-6-7(4)10-11-9-6/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTFBEJXTQCZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NNN=C12)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167626-77-9 | |
| Record name | 7-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2H-benzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 7-methyl-1H-benzotriazole with a suitable carboxylating agent. The reaction conditions often include the use of a base and a solvent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 7-Methyl-2H-benzotriazole-5-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2H-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols .
Scientific Research Applications
Corrosion Inhibition
Corrosion Inhibition Mechanism
Benzotriazole compounds are widely recognized for their effectiveness as corrosion inhibitors, particularly for copper and its alloys. The mechanism involves the formation of a protective passive layer that consists of a complex between the metal surface and the benzotriazole compound. This layer is insoluble in both aqueous and many organic solutions, significantly enhancing corrosion resistance.
Case Study: Heritage Conservation
A notable application of 7-Methyl-2H-benzotriazole-5-carboxylic acid is in the conservation of heritage metals. For instance, studies have shown that benzotriazole derivatives can effectively treat bronze disease, a form of corrosion affecting bronze artifacts. The compound's ability to form stable complexes with copper ions aids in preserving historical artifacts while preventing further degradation .
Drug Development
Biological Activity and Drug Design
Benzotriazole derivatives, including 7-Methyl-2H-benzotriazole-5-carboxylic acid, exhibit significant biological activities that make them valuable in pharmaceutical research. These compounds have been studied for their potential as drug precursors and agonists for various receptors.
Research Findings: RXR Agonism
Research indicates that 7-Methyl-2H-benzotriazole-5-carboxylic acid acts as a partial agonist for the retinoid X receptor (RXR). A study by Ohsawa et al. explored this activity, suggesting that derivatives of benzotriazole could lead to the development of more potent RXR agonists, which are involved in numerous cellular processes. This property highlights its potential utility in drug design aimed at modulating RXR-related pathways.
Coordination Chemistry
Role as a Bifunctional Ligand
In coordination chemistry, 7-Methyl-2H-benzotriazole-5-carboxylic acid serves as a bifunctional ligand capable of forming complexes with transition metals. This property is crucial for synthesizing new coordination polymers and materials with tailored properties.
Synthesis of Coordination Assemblies
For instance, it has been utilized in the solvent-induced synthesis of diverse dimensional coordination assemblies involving cupric ions. Such assemblies have shown promise in various applications ranging from catalysis to material science . The ability to manipulate the dimensionality and functionality of these complexes opens avenues for innovative applications in nanotechnology and materials engineering.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-Methyl-2H-benzotriazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of target proteins. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to desired biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Core Heterocycle Differences
- Benzotriazole vs. Benzimidazole: 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid (CAS 152628-03-0) shares the methyl and carboxylic acid substituents but has a benzimidazole core (two nitrogens) instead of benzotriazole (three nitrogens). This difference alters electron density and hydrogen-bonding capacity, influencing reactivity and biological interactions . Benzoxazole Derivatives: Compounds like 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid (C₉H₆BrNO₃) replace one nitrogen with oxygen, reducing basicity and increasing resistance to nucleophilic attack .
Substituent Effects
- Halogen vs. Alkyl Groups: The bromine substituent in 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid increases molecular weight (256.05 g/mol) and introduces steric hindrance compared to the methyl group in the target compound (177.16 g/mol) .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 7-Methyl-2H-benzotriazole-5-carboxylic acid | C₈H₇N₃O₂ | 177.16 | Not reported | Carboxylic acid, Methyl |
| 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid | C₁₂H₁₄N₂O₂ | 218.25 | Not reported | Carboxylic acid, Methyl, Propyl |
| 7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid | C₉H₆BrNO₃ | 256.05 | Not reported | Carboxylic acid, Bromo, Methyl |
| 6-Furan-2-yl-4-methyl-6,7-dihydro-1H-benzotriazole-5-carboxylic acid ethyl ester | C₁₄H₁₅N₃O₃ | 274.05 | Liquid (yellow) | Ester, Methyl, Furan |
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ester derivatives (e.g., 6ga in , which is a liquid) .
- Thermal Stability : Methyl and propyl substituents in benzimidazoles () may lower melting points compared to halogenated analogs due to reduced crystallinity .
Biological Activity
7-Methyl-2H-benzotriazole-5-carboxylic acid (MBTCA) is a heterocyclic compound belonging to the benzotriazole family. It features a benzene ring fused with a triazole ring, characterized by a carboxylic acid group at the 5-position and a methyl group at the 7-position. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of MBTCA is , and it possesses unique chemical properties due to its structural components. The presence of both the methyl and carboxylic acid groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 7-methyl-2H-benzotriazole-5-carboxylic acid |
| Molecular Weight | 165.16 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of MBTCA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate protein functions through:
- Binding to Active Sites : MBTCA can inhibit specific enzymes by binding to their active sites, altering their catalytic activity.
- Signaling Pathways : It may activate or inhibit signaling cascades that lead to various biological responses, such as apoptosis in cancer cells.
Antimicrobial Activity
Research has demonstrated that MBTCA exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for MBTCA against these pathogens are comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Properties
MBTCA has been studied for its anticancer effects, particularly in melanoma cells. In vitro studies revealed that MBTCA induces apoptosis in A375 melanoma cells by:
- Reducing Cell Viability : At concentrations as low as 25 µM, MBTCA significantly decreased cell viability.
- Modulating Gene Expression : It was found to upregulate pro-apoptotic genes such as Bax while downregulating anti-apoptotic genes like Bcl-2 .
Study on Antimicrobial Efficacy
A study conducted by Ochal et al. evaluated the antibacterial activity of various benzotriazole derivatives, including MBTCA. The results indicated that MBTCA had effective antibacterial properties against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 12.5 to 25 µg/mL against resistant strains .
Study on Anticancer Activity
In a separate investigation focusing on melanoma treatment, MBTCA was tested for its cytotoxic effects on human keratinocytes and melanoma cells. The findings confirmed that while MBTCA reduced the viability of cancer cells significantly, it exhibited minimal toxicity towards normal cells, suggesting a favorable therapeutic index for cancer treatment .
Comparative Analysis with Related Compounds
MBTCA shares structural similarities with other benzotriazole derivatives but possesses distinct biological properties due to the presence of the methyl group and carboxylic acid. This uniqueness allows for enhanced interaction with biological targets compared to simpler benzotriazole compounds.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 7-Methyl-2H-benzotriazole-5-carboxylic acid | High | Significant |
| Benzotriazole | Moderate | Low |
| 1H-Benzotriazole-5-carboxylic acid | Low | Moderate |
Q & A
Q. What synthetic methodologies are reported for 7-Methyl-2H-benzotriazole-5-carboxylic acid?
The compound can be synthesized via cyclization of intermediates such as 4-butyrylamino-3-methyl-5-nitro-benzoic acid methyl ester. Key steps include nitro group reduction (e.g., catalytic hydrogenation) and acid hydrolysis. Alternative routes for structurally related benzotriazoles involve the Vilsmeier-Haack reaction for introducing chloro or aldehyde functionalities . For example, derivatives of 2-chloro quinoline-3-carbaldehyde were synthesized using this method, which could be adapted for benzotriazole frameworks .
Q. How is the structural integrity of 7-Methyl-2H-benzotriazole-5-carboxylic acid confirmed?
Structural confirmation relies on:
- IR spectroscopy : Detection of carboxylic acid C=O stretches (~1700 cm⁻¹) and benzotriazole ring vibrations.
- NMR spectroscopy : ¹H NMR identifies methyl groups (δ ~2.5 ppm) and aromatic protons, while ¹³C NMR confirms carboxylate (δ ~170 ppm) and heterocyclic carbons.
- Mass spectrometry : Molecular ion peaks should align with theoretical masses (e.g., m/z 207 for C₉H₈N₃O₂). Discrepancies between theoretical and experimental data may indicate impurities or tautomeric forms .
Q. What purification techniques are effective for isolating 7-Methyl-2H-benzotriazole-5-carboxylic acid?
Column chromatography using ethyl acetate/hexane gradients is widely employed for benzotriazole derivatives. For acidic compounds, recrystallization from polar solvents (e.g., ethanol/water mixtures) improves purity. Monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate) ensures homogeneity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 7-Methyl-2H-benzotriazole-5-carboxylic acid?
Optimization strategies include:
- Catalyst selection : Palladium on carbon (Pd/C) for selective nitro reductions, avoiding over-reduction.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature control : Maintaining 80–100°C during cyclization minimizes side reactions.
- Stoichiometric ratios : A 1:1.2 molar ratio of precursor to reducing agent improves yields by 10–15% .
Q. What strategies address discrepancies in reported biological activities of benzotriazole derivatives?
Contradictions in biological data (e.g., antimicrobial activity) may arise from:
- Purity variations : Validate compound purity via HPLC (>95%) and elemental analysis.
- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) tests using consistent bacterial strains (e.g., E. coli ATCC 25922) and solvent controls.
- Structural analogs : Compare activity with methyl-substituted analogs (e.g., 5-methyl vs. 7-methyl isomers) to identify structure-activity relationships (SAR) .
Q. How are computational methods applied to study 7-Methyl-2H-benzotriazole-5-carboxylic acid?
- Density Functional Theory (DFT) : Predicts electron density distribution, identifying reactive sites (e.g., carboxylate group for nucleophilic attacks).
- Molecular docking : Evaluates binding affinity to biological targets (e.g., bacterial dihydrofolate reductase). Docking scores correlate with experimental IC₅₀ values, guiding lead optimization .
Q. What experimental approaches validate the tautomeric forms of benzotriazole derivatives?
- Variable-temperature NMR : Monitors proton shifts to detect tautomeric equilibria (e.g., 1H vs. 2H tautomers).
- X-ray crystallography : Resolves crystal structures to confirm dominant tautomers. For example, 2H-tautomers often exhibit planar benzotriazole rings .
Methodological Tables
Q. Table 1. Comparative Synthesis Routes for Benzotriazole Derivatives
| Precursor | Key Reaction Steps | Yield (%) | Purity Analysis Method | Reference |
|---|---|---|---|---|
| 4-Butyrylamino-3-methyl-5-nitro-benzoic acid methyl ester | Nitro reduction, acid hydrolysis | 65–70 | ¹H NMR, HPLC | |
| 2-Chloro quinoline-3-carbaldehyde derivative | Vilsmeier-Haack cyclization | 55–60 | IR, Mass spectrometry |
Q. Table 2. Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Interpretation |
|---|---|---|
| IR | 1700 cm⁻¹ (C=O), 1500–1600 cm⁻¹ (aromatic C=C) | Confirms carboxylic acid and ring |
| ¹H NMR (DMSO-d6) | δ 2.5 (s, 3H, CH₃), δ 8.1–8.3 (m, 2H, Ar-H) | Assigns methyl and aromatic protons |
| MS | m/z 207 (M⁺) | Matches molecular formula C₉H₈N₃O₂ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
